molecular formula C25H21NO4 B5120939 4-butoxy-N-(9,10-dioxoanthracen-2-yl)benzamide

4-butoxy-N-(9,10-dioxoanthracen-2-yl)benzamide

Cat. No.: B5120939
M. Wt: 399.4 g/mol
InChI Key: OEZKNUGCIXHULB-UHFFFAOYSA-N
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Description

4-butoxy-N-(9,10-dioxoanthracen-2-yl)benzamide is a complex organic compound with a molecular formula of C28H21NO4 This compound is characterized by the presence of an anthracene core, which is a polycyclic aromatic hydrocarbon, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(9,10-dioxoanthracen-2-yl)benzamide typically involves the reaction of 9,10-anthraquinone with 4-butoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(9,10-dioxoanthracen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The anthracene core can be further oxidized to form quinone derivatives.

    Reduction: Reduction of the anthraquinone moiety can yield anthracene derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of anthracene derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

4-butoxy-N-(9,10-dioxoanthracen-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the interactions of polycyclic aromatic hydrocarbons with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(9,10-dioxoanthracen-2-yl)benzamide involves its interaction with specific molecular targets. The anthracene core can intercalate into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound may also interact with various enzymes and proteins, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
  • 4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide
  • 4-benzyl(methyl)sulfamoyl-N-(9,10-dioxoanthracen-1-yl)benzamide

Uniqueness

4-butoxy-N-(9,10-dioxoanthracen-2-yl)benzamide is unique due to its specific substitution pattern on the anthracene core and the presence of a butoxy group. This structural uniqueness imparts distinct chemical properties and potential biological activities compared to similar compounds.

Properties

IUPAC Name

4-butoxy-N-(9,10-dioxoanthracen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-2-3-14-30-18-11-8-16(9-12-18)25(29)26-17-10-13-21-22(15-17)24(28)20-7-5-4-6-19(20)23(21)27/h4-13,15H,2-3,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZKNUGCIXHULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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